![molecular formula C9H18N4 B2692745 [2-(Dimethylamino)ethyl][(1-methyl-1h-imidazol-2-yl)methyl]amine CAS No. 779332-66-0](/img/structure/B2692745.png)

[2-(Dimethylamino)ethyl][(1-methyl-1h-imidazol-2-yl)methyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

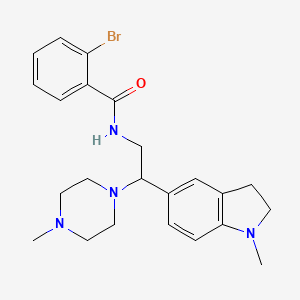

Catalysis and Chemical Reactions :

- Zhang et al. (2009) explored the use of a similar diamine-functionalized ionic liquid in the hydrogenation of CO2 to formic acid (Zhang et al., 2009).

- Balamurugan et al. (2011) discussed the application of a nickel(II) complex of a related ligand as a catalyst for alkane oxidation (Balamurugan et al., 2011).

- Juárez et al. (2008) studied nitrogen-containing compounds, including diamines, as organocatalysts in chemical reactions (Juárez et al., 2008).

Polymer and Material Science :

- Ghaemy et al. (2009) synthesized polyimides using an unsymmetrical diamine monomer for applications in material science (Ghaemy et al., 2009).

- Mansoori and Ghanbari (2015) created novel polyimides with diamine components for metal ion removal, showcasing the material's utility in environmental applications (Mansoori et al., 2015).

Organic Synthesis and Medicinal Chemistry :

- Hull et al. (1979) discussed reactions of diamines with other compounds for the synthesis of larger organic structures (Hull et al., 1979).

- Compernolle and Castagnoli (1982) studied an analog of a carcinogenic antihistamine involving diamine synthesis for potential medicinal applications (Compernolle et al., 1982).

Chemical Sensing and Environmental Monitoring :

- Hong et al. (2012) developed fluoroionophores based on diamine derivatives, indicating the potential of such compounds in sensing applications (Hong et al., 2012).

Mechanism of Action

Target of Action

The compound contains an imidazole ring, which is a fundamental nitrogen heterocycle and mimics various nucleoside bases as well as histidine and histamine . Therefore, it’s possible that “N’,N’-dimethyl-N-[(1-methylimidazol-2-yl)methyl]ethane-1,2-diamine” could interact with biological targets that also interact with these molecules.

Mode of Action

Imidazole derivatives have been known to show a broad range of chemical and biological properties .

Biochemical Pathways

Without specific studies, it’s difficult to determine the exact biochemical pathways that “N’,N’-dimethyl-N-[(1-methylimidazol-2-yl)methyl]ethane-1,2-diamine” might affect. Given its structural similarity to imidazole, it might be involved in pathways related to nucleoside bases, histidine, and histamine .

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence the absorption and distribution of this compound.

Result of Action

Imidazole derivatives have shown a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Properties

IUPAC Name |

N',N'-dimethyl-N-[(1-methylimidazol-2-yl)methyl]ethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4/c1-12(2)6-4-10-8-9-11-5-7-13(9)3/h5,7,10H,4,6,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCYLWDMFYBPGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CNCCN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-2-(3-methylbutyl)-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2692663.png)

![N-[2-[[(1R,2S)-2-(2,6-Difluorophenyl)cyclopropyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2692670.png)

![2-Methyl-4-({1-[4-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2692673.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2692675.png)

![N-cyclopentyl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2692683.png)